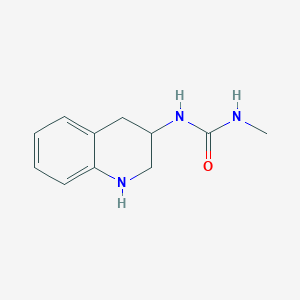![molecular formula C13H14O3 B8507464 1-METHYL-5-OXO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULENE-7-CARBOXYLIC ACID](/img/structure/B8507464.png)
1-METHYL-5-OXO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULENE-7-CARBOXYLIC ACID
Overview
Description
1-METHYL-5-OXO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULENE-7-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a benzocycloheptene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-5-OXO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULENE-7-CARBOXYLIC ACID typically involves multiple steps, including the formation of the benzocycloheptene ring and subsequent functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation and carboxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts and controlled reaction conditions to ensure efficient production. Specific details on industrial methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
1-METHYL-5-OXO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULENE-7-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-METHYL-5-OXO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULENE-7-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-METHYL-5-OXO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULENE-7-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-METHYL-5-OXO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULENE-7-CARBOXYLIC ACID: shares structural similarities with other benzocycloheptene derivatives.
Indole derivatives: These compounds also contain a fused ring system and exhibit diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H14O3 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-methyl-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-7-carboxylic acid |
InChI |
InChI=1S/C13H14O3/c1-8-3-2-4-11-10(8)6-5-9(13(15)16)7-12(11)14/h2-4,9H,5-7H2,1H3,(H,15,16) |
InChI Key |
WFKFCKRCFZUARL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC(CC(=O)C2=CC=C1)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]pyridin-2-amine](/img/structure/B8507410.png)

![5-Chloro-1-oxa-4-aza-cyclopenta[a]naphthalene](/img/structure/B8507424.png)
![8-(2-Fluorophenyl)-1,4-dioxa-spiro[4.5]decan-8-ol](/img/structure/B8507430.png)




![3-Ethyl-pyrrolo[2,3-c]pyridin-1-ylamine](/img/structure/B8507467.png)


